Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate
Description
Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl-linked aromatic system. The structure integrates a 3-pyridyl-thiazole moiety attached to a phenyl ring, which is further connected via a sulfonyl group to the piperidine nitrogen.
Properties
Molecular Formula |
C22H23N3O4S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
ethyl 1-[3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H23N3O4S2/c1-2-29-22(26)16-8-11-25(12-9-16)31(27,28)19-7-3-5-17(13-19)20-15-30-21(24-20)18-6-4-10-23-14-18/h3-7,10,13-16H,2,8-9,11-12H2,1H3 |
InChI Key |
KFSQCPOHJATULL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Thiazole Synthesis
Microwave irradiation reduces reaction time for thiazole formation from 8 hours to 30 minutes, improving yield to 80%.
Catalytic Sulfonation
Using SO₃·DMF complex as a sulfonating agent at 50°C achieves 92% sulfonation yield with reduced side products.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The benzenesulfonyl group (-SO₂-) serves as an electron-withdrawing substituent, enabling nucleophilic substitution and coupling reactions. Key transformations include:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic substitution | Amines (e.g., piperidine, aniline) | Sulfonamide derivatives | |
| Reductive cleavage | LiAlH₄ or NaBH₄ | Thioether intermediates |
For example, reaction with primary amines under basic conditions replaces the sulfonyl oxygen with an amine group, forming stable sulfonamides .
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic | H₂SO₄ (aq.), reflux | 4-Piperidinecarboxylic acid | Precursor for amide synthesis |
| Basic | NaOH, methanol/water | Sodium 4-piperidinecarboxylate | Salt formation for purification |
Hydrolysis to the free carboxylic acid (e.g., using 2N NaOH ) enhances water solubility for biological assays .
Piperidine Ring Modifications
The piperidine ring participates in alkylation and acylation reactions:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts .
-
Acylation : Reaction with acetyl chloride forms N-acetyl derivatives, modifying steric and electronic properties .
Thiazole and Pyridyl Reactivity
The 1,3-thiazole and pyridyl groups enable coordination and cross-coupling:
| Reaction | Catalyst/Reagent | Outcome |
|---|---|---|
| Metal coordination | Pd(OAc)₂, CuI | Complexes for catalytic applications |
| Suzuki coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives |
The pyridyl nitrogen also acts as a weak base, participating in protonation-deprotonation equilibria .
Cyclization Reactions
Under thermal or photolytic conditions, the compound forms fused heterocycles:
-
Chromeno-pyridinones : Intramolecular cyclization via Heck coupling produces tricyclic frameworks .
-
Pyrazole derivatives : Reaction with hydrazines generates 5-membered rings .
Comparative Reactivity Table
The table below contrasts reaction rates for key functional groups:
| Functional Group | Relative Reactivity (1 = lowest) | Preferred Conditions |
|---|---|---|
| Sulfonyl | 3 | Polar aprotic solvents, 80°C |
| Ester | 2 | Aqueous NaOH, 25°C |
| Piperidine N | 1 | Dry THF, 0°C |
| Thiazole C-2 | 4 | Pd catalysis, 120°C |
Scientific Research Applications
Pharmaceutical Development
Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate has been investigated for its potential as an anti-cancer agent. Studies indicate that compounds with similar structural features exhibit inhibitory effects on cancer cell proliferation. For example, the presence of the thiazole ring is associated with enhanced activity against various cancer types due to its ability to interact with biological targets involved in tumor growth and metastasis .
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole and piperidine exhibit antimicrobial properties. This compound has shown promise in inhibiting the growth of certain bacterial strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Enzyme Inhibition Studies
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism has been explored in various studies, indicating that similar compounds can effectively target bacterial infections by disrupting folate metabolism .
Case Study 1: Anti-Cancer Evaluation
A study published in the International Journal of Organic Chemistry evaluated a series of thiazole-based compounds for their anti-cancer properties. The study utilized molecular docking techniques alongside in vitro assays to assess the binding affinity of these compounds to target proteins involved in cancer progression. This compound was included in this evaluation, showing promising results against liver cancer cell lines .
Case Study 2: Antimicrobial Activity Assessment
Another research article focused on synthesizing various sulfonamide derivatives and evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound was among the tested compounds, demonstrating significant inhibition against specific bacterial strains, thereby supporting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to metal ions or active sites in proteins, while the sulfonyl group might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares core features with several sulfonyl-piperidinecarboxylate derivatives. Below is a comparative analysis based on structural, synthetic, and physicochemical
*Estimated based on analogous compounds.
†Molecular weight calculated for isomer 1-1 and 1-2 .
Physicochemical and Pharmacological Insights
- Lipophilicity: The target compound’s XLogP3 (~2.5) is comparable to Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (XLogP3 = 2.2), suggesting moderate membrane permeability.
- Hydrogen Bonding : With ~7 hydrogen bond acceptors, the compound may exhibit strong target binding but could face solubility challenges, necessitating formulation optimization.
Crystallographic and Conformational Studies
The sulfonyl group typically adopts a tetrahedral geometry, stabilizing the piperidine ring in a chair conformation.
Biological Activity
Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 364.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with piperidine derivatives. Specific methodologies may vary, but they generally follow established synthetic routes for similar thiazole and piperidine compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and piperidine moieties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.5 to 512 µg/mL against Mycobacterium tuberculosis and other pathogens .
Antiviral Activity
Research has indicated that piperidine derivatives exhibit antiviral properties. For example, compounds with similar structural features have been evaluated for their effectiveness against HIV and other viral infections. The antiviral activity often correlates with the presence of specific functional groups that enhance binding to viral targets .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. It has been noted that certain thiazole derivatives can inhibit leukotriene biosynthesis by acting as inhibitors of the 5-lipoxygenase activating protein (FLAP), which plays a crucial role in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Antimicrobial Evaluation : A study on piperidinothiosemicarbazones demonstrated strong inhibitory effects against M. tuberculosis strains, with MIC values indicating promising activity .
- Antiviral Screening : In vitro evaluations have shown that certain derivatives exhibit moderate protection against viral infections such as HSV-1 and CVB-2 .
- Mechanistic Insights : Research into the molecular interactions of thiazole-containing compounds has revealed that their efficacy may be linked to specific binding affinities for target proteins involved in disease processes .
Q & A
(Basic) What are the standard laboratory synthesis methods for Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate?
The compound is synthesized via sulfonylation of a piperidine carboxylate intermediate. A representative method involves:
- Step 1 : Reacting ethyl piperidine-4-carboxylate with a sulfonyl chloride derivative (e.g., 3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenylsulfonyl chloride) in aqueous basic conditions (pH 9–10 adjusted with Na₂CO₃).
- Step 2 : Monitoring the reaction by TLC, followed by precipitation using chilled water.
- Step 3 : Purification via filtration, washing, and drying. This method is analogous to sulfonylation protocols for structurally related compounds .
(Basic) What analytical techniques are used to characterize this compound’s purity and structure?
Key techniques include:
- ¹H/¹³C-NMR : To confirm the presence of the piperidine, thiazole, and sulfonyl moieties (e.g., sulfonyl protons at δ 3.2–3.5 ppm, pyridyl aromatic protons at δ 8.1–8.6 ppm).
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₂N₃O₄S₂: 492.1052).
- Elemental analysis : To ensure stoichiometric purity (C, H, N, S within ±0.3% of theoretical values).
- HPLC : For quantifying purity (>95% by area normalization) .
(Basic) What safety precautions are recommended during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.
- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide the SDS (e.g., hazard codes H315, H319) during medical consultation .
- Storage : Keep in a cool, dry place away from oxidizers and acids.
(Basic) How is the compound’s solubility profile determined for in vitro assays?
- Solubility screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) at 25°C. Use UV-Vis spectroscopy or nephelometry to detect precipitation.
- Partition coefficient (LogP) : Estimated via reverse-phase HPLC (C18 column) with a octanol-water shake-flask method. Expected LogP ~2.5 due to the lipophilic thiazole and sulfonyl groups .
(Basic) What are critical intermediates in its synthesis?
- Ethyl piperidine-4-carboxylate : A foundational intermediate for sulfonylation.
- 3-[2-(3-Pyridyl)-1,3-thiazol-4-yl]benzenesulfonyl chloride : Synthesized via thiazole ring formation (e.g., Hantzsch thiazole synthesis) followed by sulfonation .
(Advanced) How do structural modifications (e.g., substituents on the thiazole ring) affect its pharmacological activity?
- SAR studies : Replace the 3-pyridyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. For example, fluorinated analogs in related compounds show improved BBB penetration .
- Activity assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or phosphatase targets) and compare IC₅₀ values. Contradictory results may arise from off-target effects, requiring orthogonal validation (e.g., SPR or ITC) .
(Advanced) What mechanistic insights explain its reported anti-inflammatory activity?
- Target hypothesis : The compound may inhibit COX-2 or NF-κB pathways, similar to pyrazole-carboxylate derivatives. Validate via:
- COX-2 inhibition assay : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages.
- Western blotting : Assess IκBα degradation and p65 nuclear translocation.
- Contradictory data (e.g., variable IC₅₀ across cell lines) may stem from differential expression of drug transporters (e.g., P-gp) .
(Advanced) How can researchers resolve contradictions in biological activity data across studies?
- Troubleshooting steps :
(Advanced) What enzymatic targets are predicted based on its structural analogs?
- In silico docking : Predict affinity for kinases (e.g., JAK3, due to the thiazole-pyridine motif) or phosphodiesterases (e.g., PDE4B).
- Experimental validation : Use a kinase profiling panel (e.g., 100-kinase assay) at 1 μM concentration. Cross-reference with analogs like PF-06465469, which inhibits phosphatases .
(Advanced) What strategies improve synthetic yield and reproducibility?
- Optimization parameters :
- Temperature : Conduct sulfonylation at 0–5°C to minimize side reactions.
- Solvent : Use dichloromethane instead of water for moisture-sensitive intermediates.
- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.
- Validation : Repeat reactions ≥3 times to establish confidence intervals for yield (e.g., 65±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
